molecular formula C9H10N2O2 B14807285 2-Amino-3-cyclopropoxyisonicotinaldehyde

2-Amino-3-cyclopropoxyisonicotinaldehyde

Cat. No.: B14807285
M. Wt: 178.19 g/mol
InChI Key: MFHNTBCCZAOOOY-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopropoxyisonicotinaldehyde is a chemical compound that belongs to the class of isonicotinaldehydes It features a cyclopropoxy group attached to the third position of the isonicotinaldehyde ring and an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopropoxyisonicotinaldehyde typically involves the reaction of 2-aminoisonicotinaldehyde with cyclopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-cyclopropoxyisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopropoxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 2-Amino-3-cyclopropoxybenzaldehyde
  • 2-Amino-3-cyclopropoxyacetophenone
  • 2-Amino-3-cyclopropoxybenzylamine

Comparison: Compared to these similar compounds, 2-Amino-3-cyclopropoxyisonicotinaldehyde is unique due to its isonicotinaldehyde backbone, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential for forming diverse derivatives . Additionally, its amino group allows for various functionalizations, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-3-cyclopropyloxypyridine-4-carbaldehyde

InChI

InChI=1S/C9H10N2O2/c10-9-8(13-7-1-2-7)6(5-12)3-4-11-9/h3-5,7H,1-2H2,(H2,10,11)

InChI Key

MFHNTBCCZAOOOY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2N)C=O

Origin of Product

United States

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